1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine
Description
Properties
IUPAC Name |
4-N-propyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-2-5-15-7-3-4-9(14)8(6-7)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNNDTPHTNEVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Trifluoromethylbenzene Derivatives
The synthesis often starts with a meta-substituted trifluoromethylbenzene precursor. Nitration introduces nitro groups at the 1- and 4-positions of the aromatic ring. For example, nitration of 3-(trifluoromethyl)toluene using a mixture of concentrated sulfuric acid and nitric acid at 10–20°C yields 1-nitro-3-(trifluoromethyl)-4-methylbenzene. This step typically achieves yields of 80–85% with purity exceeding 97%.
Reduction of Nitro Groups to Amines
The dinitro intermediate undergoes reduction to form the corresponding diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) under 0.5–1.2 MPa hydrogen pressure at 90–100°C is a common method. Alternatively, iron powder with ammonium chloride in ethanol-water mixtures reduces nitro groups efficiently, as demonstrated in the synthesis of 3-trifluoromethyl-4-fluoroaniline (68% yield). For 1-N-propyl-3-(trifluoromethyl)benzene-1,4-diamine, partial reduction followed by alkylation may prevent over-reduction or undesired side reactions.
N-Propyl Group Introduction via Alkylation
The primary amine at the 1-position is alkylated using propyl bromide or iodide in the presence of a base (e.g., potassium carbonate). Solvents such as dimethylformamide (DMF) or acetonitrile facilitate nucleophilic substitution. This step requires careful temperature control (60–80°C) to minimize dialkylation. Yields for analogous N-alkylation reactions range from 50–70%, with purity dependent on subsequent purification steps like column chromatography.
Catalytic Hydrogenation of Pre-Functionalized Nitro Precursors
A streamlined method involves synthesizing a pre-alkylated dinitro compound followed by hydrogenation.
Synthesis of N-Propyl-Nitro Intermediate
Starting with 1-nitro-3-(trifluoromethyl)-4-bromobenzene, a Ullmann coupling reaction with propylamine introduces the N-propyl group. Copper(I) iodide and a diamine ligand in toluene at 110°C facilitate this transformation, yielding 1-N-propyl-3-(trifluoromethyl)-4-nitrobenzene. Similar reactions report 60–75% yields.
Hydrogenation to Diamine
Catalytic hydrogenation of the mono-nitro intermediate using Pd/C (5–10 wt%) in methanol under 0.8–1.0 MPa hydrogen pressure completes the synthesis. This one-pot method avoids intermediate isolation, achieving overall yields of 65–80% with >98% purity.
Direct Alkylation of 3-(Trifluoromethyl)benzene-1,4-diamine
Selective Mono-Alkylation
Using 3-(trifluoromethyl)benzene-1,4-diamine as the starting material, selective alkylation at the 1-position amine is achieved via phase-transfer catalysis. Propyl bromide, tetrabutylammonium bromide, and aqueous sodium hydroxide in dichloromethane yield the N-propyl derivative. Reaction monitoring is critical to halt the process at 50–60% conversion to prevent dialkylation.
Challenges and Optimization
Over-alkylation remains a key challenge. Studies suggest that steric hindrance from the trifluoromethyl group improves selectivity for mono-alkylation (70:30 mono:di ratio). Post-reaction purification via recrystallization from ethanol-water mixtures enhances purity to >95%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations | Yield Range | Purity |
|---|---|---|---|---|---|
| Nitration-Reduction-Alkylation | Nitration, Reduction, Alkylation | High functional group tolerance | Multi-step, moderate yields | 50–70% | 90–95% |
| Catalytic Hydrogenation | Coupling, Hydrogenation | One-pot synthesis, scalable | Requires specialized equipment | 65–80% | 98–99% |
| Direct Alkylation | Selective alkylation | Simplified workflow | Low selectivity, purification needs | 40–60% | 85–90% |
Mechanistic Insights and Reaction Conditions
Nitration Regioselectivity
The trifluoromethyl group directs nitration to the para position due to its strong electron-withdrawing inductive effect. Computational studies indicate that the meta position is less favored by a 12–15 kcal/mol energy barrier.
Chemical Reactions Analysis
Types of Reactions
1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzene-1,4-diamine core critically determine solubility, stability, and reactivity. Key analogs and their properties are summarized below:
Key Observations:
- Lipophilicity: Branched alkyl groups (e.g., butyl-methyl in ) increase lipophilicity more than linear propyl.
- Electronic Effects: Electron-withdrawing groups (-NO₂ in , -CF₃ in the target compound) enhance reactivity toward electrophilic substitution but reduce solubility.
- Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas non-polar substituents favor organic solvents.
Biological Activity
1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound notable for its unique structural features, including a trifluoromethyl group and two amine functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The molecular formula of this compound is . Its structure consists of a benzene ring substituted with a trifluoromethyl group at one position and two amine groups at the 1 and 4 positions. This configuration influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and intracellular interactions. The amine groups can form hydrogen bonds with active sites on proteins, modulating their activity.
Potential Molecular Targets
- Enzymes : The compound may act as an inhibitor or modulator of enzymatic activity.
- Receptors : It may bind to specific receptors, influencing signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of the trifluoromethyl group is often linked to enhanced efficacy against bacterial strains.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways essential for cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-N-Propyl-3-(trifluoromethyl)benzene-1,4-diamine, considering regioselectivity and functional group compatibility?
- Methodological Answer :
- Nitro Reduction : Start with 3-nitro-1,4-phenylenediamine derivatives. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like Sn/HCl .
- Regioselective Alkylation : Introduce the N-propyl group via nucleophilic substitution or reductive amination. Use protecting groups (e.g., Boc) to prevent over-alkylation at the 1,4-diamine positions .
- Trifluoromethylation : Employ cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with CF₃-containing reagents, ensuring compatibility with the amine groups .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm for substituted benzene) and amine protons (δ 2.5–5.0 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 235.1 for C₁₀H₁₃F₃N₂) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies (DFT, MD) are suitable for predicting the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution, Fukui indices, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Software: Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in polar solvents (e.g., DMSO, water) using GROMACS .
Q. How can crystallographic data (via SHELX) resolve ambiguities in molecular conformation arising from dynamic processes?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to detect disorder .
- Twinned Data Handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. When experimental results contradict computational predictions regarding the compound’s stability, what validation steps should be taken?
- Methodological Answer :
- Re-examine Assumptions : Verify computational models (e.g., solvent effects, basis sets). Compare with experimental conditions (pH, temperature) .
- Alternative Characterization : Use DSC/TGA to measure thermal stability and compare with DFT-predicated decomposition pathways .
- Cross-Validation : Repeat synthesis and characterization (e.g., XRD, NMR) to rule out impurities or isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
